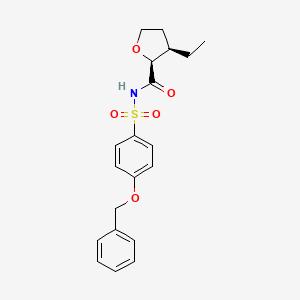![molecular formula C11H15NO4 B7339900 1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7339900.png)
1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid, commonly known as Cispentacin, is a cyclic dipeptide antibiotic that has shown promising results in the treatment of various bacterial infections. This compound was first isolated from the fermentation broth of Streptomyces sp. by a group of Japanese researchers in 1991. Since then, several studies have been conducted to investigate its synthesis, mechanism of action, and potential applications in the field of medicine.
作用機序
Cispentacin exerts its antibacterial activity by inhibiting the biosynthesis of bacterial cell walls. It specifically targets the peptidoglycan biosynthesis pathway, which is essential for the structural integrity of bacterial cell walls. Cispentacin inhibits the activity of the enzyme UDP-N-acetylmuramyl-L-alanyl-D-glutamyl-meso-2,6-diaminopimelate-D-alanyl-D-alanine ligase (MurF), which is involved in the final step of peptidoglycan biosynthesis.
Biochemical and Physiological Effects:
Cispentacin has been shown to have low toxicity and high selectivity towards bacterial cells, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of various inflammatory and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of Cispentacin is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial infections. However, its high cost and limited availability may limit its use in laboratory experiments. Additionally, its mechanism of action may lead to the development of resistance in bacterial populations, which may limit its long-term effectiveness.
将来の方向性
Several future directions for research on Cispentacin include the development of new synthesis methods, the investigation of its potential applications in the field of cancer research, and the development of new formulations for improved delivery and efficacy. Additionally, further studies are needed to investigate its potential applications in the treatment of various inflammatory and autoimmune diseases.
合成法
Cispentacin can be synthesized using various methods, including chemical synthesis, biosynthesis, and fermentation. The most commonly used method is chemical synthesis, which involves the reaction of two amino acids, L-proline, and L-2,4-diaminobutyric acid, in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Cispentacin has been extensively studied for its antibacterial properties and has shown promising results in the treatment of various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa. Several studies have also investigated its potential applications in the field of cancer research, as it has been shown to have antitumor activity against various cancer cell lines.
特性
IUPAC Name |
1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(9-6-4-16-5-7(6)9)12-3-1-2-8(12)11(14)15/h6-9H,1-5H2,(H,14,15)/t6-,7+,8?,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZBCDIEPLWHR-QPIHLSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3C2COC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)C2[C@H]3[C@@H]2COC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[3-[[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7339826.png)
![(1S,5R)-7,7-dimethyl-N-[[4-methylsulfonyl-3-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339841.png)
![N-[2-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]ethyl]benzenesulfonamide](/img/structure/B7339842.png)
![(1S,5R)-7,7-dimethyl-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339843.png)
![2-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B7339849.png)
![(3R)-3-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339859.png)

![(1R,2S)-2-[[2-(4-cyclopropylpyrazol-1-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339875.png)
![(1S,2R)-2-[[2-(2-tert-butyltetrazol-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339878.png)
![(1S,2R)-2-[[1-(2-methoxyethyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339885.png)
![(1S,2R)-2-[3-(2-bromo-4-methoxyphenyl)propanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7339896.png)
![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)
![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)
